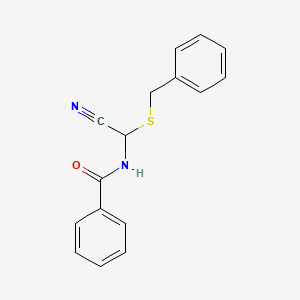

N-((Benzylthio)cyanomethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

31657-19-9 |

|---|---|

Molecular Formula |

C16H14N2OS |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

N-[benzylsulfanyl(cyano)methyl]benzamide |

InChI |

InChI=1S/C16H14N2OS/c17-11-15(20-12-13-7-3-1-4-8-13)18-16(19)14-9-5-2-6-10-14/h1-10,15H,12H2,(H,18,19) |

InChI Key |

KEOJVGCGKRBADL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC(C#N)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Contextualizing N Benzylthio Cyanomethyl Benzamide Within Contemporary Organic Chemistry Research

The design of N-((Benzylthio)cyanomethyl)benzamide represents a deliberate convergence of chemical functionalities, each with a well-established role in molecular design and organic synthesis. The following sections will deconstruct the molecule to appreciate the significance of its components.

The benzamide (B126) core is a privileged structure in medicinal chemistry, forming the backbone of a vast array of pharmacologically active compounds. walshmedicalmedia.comwalshmedicalmedia.com Its prevalence is attributed to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, as well as its metabolic stability. Benzamide derivatives have demonstrated a wide spectrum of biological activities, underscoring their versatility in drug design. walshmedicalmedia.comwalshmedicalmedia.com

The therapeutic applications of benzamide-containing molecules are diverse and well-documented. They are integral to the development of:

Antimicrobial agents : Certain benzamide derivatives exhibit potent activity against various bacterial and fungal strains. researchgate.net

Analgesic and Anti-inflammatory drugs : Compounds incorporating the benzamide moiety have shown promise in managing pain and inflammation. walshmedicalmedia.com

Anticancer therapeutics : The benzamide scaffold is found in several anticancer agents, including histone deacetylase (HDAC) inhibitors, which represent a significant class of modern cancer therapies. tandfonline.comnih.gov

Cardiovascular drugs : Benzamide derivatives have been investigated for their vasodilatory and other cardiovascular effects. nih.gov

Central Nervous System (CNS) agents : The structural motif is present in drugs targeting CNS disorders, including antipsychotics and antiemetics. mdpi.com

The ability of the benzamide structure to be readily functionalized allows for the fine-tuning of its physicochemical and pharmacological properties, making it a cornerstone in the design of new therapeutic entities. nih.govresearchgate.net The strategic modification of the benzamide core continues to be a fruitful area of research for the discovery of novel drugs. nih.govmdpi.com

The cyanomethyl and benzylthio groups attached to the central benzamide scaffold of this compound are not merely passive substituents; they are versatile functional groups that play active roles in organic synthesis and can impart specific properties to the parent molecule.

The cyanomethyl group (–CH₂CN) is a valuable synthon in organic chemistry. encyclopedia.pub Its utility stems from the reactivity of the nitrile functionality, which can be readily transformed into a variety of other chemical groups, including carboxylic acids, amines, and amides. rsc.orgnih.gov This chemical versatility makes the cyanomethyl group a key building block in the synthesis of complex molecules and pharmaceuticals. nih.govresearchgate.net The introduction of a cyanomethyl group, a process known as cyanomethylation, is a well-established method for carbon chain extension. organic-chemistry.org Furthermore, the cyanomethyl moiety is found in several bioactive natural products and approved drugs. rsc.orgresearchgate.net

The benzylthio group (–SCH₂Ph) is another important functional moiety in organic synthesis and medicinal chemistry. It is often incorporated into molecules to enhance their biological activity or to serve as a precursor for other sulfur-containing functional groups. The benzylthio moiety has been featured in compounds with a range of biological activities, including:

Antifungal agents : Benzylthio analogs of existing antifungal drugs have shown potent activity. tandfonline.comnih.gov

Antibacterial agents : Derivatives containing the benzylthio group have been synthesized and evaluated for their antibacterial properties. scirp.orgscirp.org

Anticancer agents : Certain compounds with a benzylthio substituent have exhibited antiproliferative activity. nih.gov

In organic synthesis, the benzylthio group can be introduced through various methods and can participate in a range of chemical transformations. beilstein-journals.orgdeakin.edu.au It is also used in the development of agrochemicals and materials science. chemimpex.com

The investigation of a novel and complex organic structure like this compound is guided by established conceptual frameworks in chemistry. These frameworks provide a systematic approach to understanding and predicting the properties and reactivity of new molecules. A key aspect of this is the principle of molecular design, which involves the deliberate construction of molecules with desired properties based on an understanding of structure-activity relationships. rsc.org

Computational chemistry and molecular modeling serve as powerful tools within this framework. rsc.org By employing theoretical calculations, researchers can predict the geometry, electronic properties, and potential reactivity of a molecule before it is synthesized in the laboratory. This in silico approach allows for the rational design of synthetic targets and the prioritization of compounds for further investigation.

The field of medicinal chemistry is increasingly focused on the development of multi-target drugs, which can simultaneously modulate multiple biological pathways. nih.gov This approach is particularly relevant for complex diseases such as cancer and neurodegenerative disorders. Multifunctional benzamide derivatives are at the forefront of this research trajectory.

Current research efforts are directed towards the synthesis and evaluation of benzamide derivatives that incorporate additional pharmacophores to achieve a desired polypharmacological profile. nih.gov For instance, researchers are designing benzamide hybrids that also act as enzyme inhibitors or receptor antagonists. nih.govnih.gov

Another significant research trajectory involves the development of novel synthetic methodologies to access functionalized benzamide derivatives with greater efficiency and diversity. rsc.orgresearchgate.net This includes the use of modern catalytic methods and the exploration of new reaction pathways. The ability to readily synthesize a library of related compounds is crucial for systematic structure-activity relationship studies. nih.gov The investigation of compounds like this compound, which combines a proven scaffold with versatile functional groups, is representative of these contemporary research trends.

Synthetic Methodologies for N Benzylthio Cyanomethyl Benzamide and Precursors

Retrosynthetic Analysis of N-((Benzylthio)cyanomethyl)benzamide

A retrosynthetic analysis of this compound identifies several logical disconnections to trace the molecule back to simpler, readily available starting materials. The primary bonds for consideration are the amide C-N bond, the N-C bond of the cyanomethyl group, and the S-C bond of the benzylthio moiety.

Disconnection A (Amide Bond): Cleavage of the amide bond between the carbonyl carbon and the nitrogen atom suggests benzoyl chloride or benzoic acid and a hypothetical amine, 2-amino-2-(benzylthio)acetonitrile, as precursors. However, the stability and accessibility of this aminonitrile precursor present significant challenges.

Disconnection B (N-Alkyl Bond): A more plausible disconnection occurs at the bond between the amide nitrogen and the substituted methyl group. This pathway suggests the N-alkylation of benzamide (B126) with an appropriate electrophile, such as chloro(benzylthio)acetonitrile. This approach relies on the synthesis of a specialized and potentially reactive alkylating agent.

Disconnection C (S-C Bond): Perhaps the most strategically sound approach involves a stepwise functionalization. This pathway begins with the disconnection of the sulfur-carbon bond, leading to a key intermediate, N-(cyanomethyl)benzamide, and a benzylthio source like benzyl (B1604629) mercaptan or a derivative. The N-(cyanomethyl)benzamide intermediate can be further disconnected at its own N-C bond, leading back to benzamide and a cyanomethylating agent, or at the amide bond, yielding benzoyl chloride and aminoacetonitrile (B1212223).

This analysis highlights N-(cyanomethyl)benzamide as a pivotal intermediate. Its synthesis can be achieved either by the N-acylation of aminoacetonitrile with benzoyl chloride or by the N-alkylation of benzamide with a haloacetonitrile. The subsequent introduction of the benzylthio group onto the α-carbon of the nitrile would then yield the final product. This stepwise approach offers greater flexibility and control over the introduction of each functional group.

Classical and Modern Approaches to Benzamide Formation

The formation of the benzamide core is a critical step in the synthesis of the target molecule and its precursors. This can be accomplished through various classical and modern methods, generally categorized as amide coupling strategies and N-acylation procedures.

Amide Coupling Strategies

Amide coupling strategies involve the direct reaction of a carboxylic acid (e.g., benzoic acid) with an amine, facilitated by a coupling reagent that activates the carboxylic acid. core.ac.uk These methods are advantageous as they often proceed under mild conditions, but they require stoichiometric amounts of the coupling reagent. whiterose.ac.uk Boron-mediated amidation reactions, including those using boronic acids as catalysts, have also gained attention for directly forming amides from carboxylic acids and amines, often requiring water removal. acs.org

Table 1: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Activating Agent Class | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Carbodiimide | Room temp, CH₂Cl₂ or DMF | Effective, inexpensive | Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. |

| EDC (EDAC) | Carbodiimide | Room temp, aqueous or organic solvent | Water-soluble urea (B33335) byproduct, easily removed by aqueous workup. | More expensive than DCC. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Phosphonium Salt | Room temp, base (e.g., DIPEA) | High yields, low racemization for chiral substrates, rapid reactions. | Expensive, produces phosphonamide byproducts. |

N-Acylation Procedures

N-acylation involves the reaction of an amine with an activated carboxylic acid derivative, most commonly an acyl halide like benzoyl chloride. nih.gov This is a robust and widely used method for amide bond formation.

The Schotten-Baumann reaction is a classic example, typically performed in a two-phase solvent system (e.g., water and an organic solvent) with a base like sodium hydroxide (B78521) to neutralize the liberated HCl. unacademy.com This prevents protonation of the amine, allowing it to remain nucleophilic. unacademy.com

Modern variations aim to improve efficiency, yield, and environmental friendliness.

Catalyst-Free Acylation: Ultrasound irradiation has been used to promote the N-benzoylation of amines with benzoyl chloride at room temperature without any solvent or catalyst, offering a green and highly efficient procedure. tsijournals.com

Lewis Acid Catalysis: Iodine has been shown to be an effective Lewis acid catalyst for the N-acylation of primary and secondary amines with benzoyl chloride under solvent-free conditions, leading to high yields in a short time. tandfonline.com

Table 2: Selected N-Acylation Procedures for Benzamide Synthesis

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Schotten-Baumann Reaction | Benzoyl chloride, Amine, aq. NaOH | Biphasic (e.g., Water/CH₂Cl₂) | Classical, robust method; base neutralizes HCl byproduct. unacademy.com |

| Ultrasound-Promoted Synthesis | Benzoyl chloride, Amine | Room temp, solvent-free, ultrasound | Green chemistry approach; fast, high yields, no catalyst needed. tsijournals.com |

A direct synthesis of the key intermediate, N-(cyanomethyl)benzamide, has been reported using an N-acylation procedure. nih.gov In this method, aminoacetonitrile hydrogen sulfate (B86663) is neutralized with triethylamine (B128534) and then reacted with benzoyl chloride in methylene (B1212753) chloride to afford the product in high yield. nih.gov

Introduction of the Cyanomethyl Functionality

The cyanomethyl group (-CH₂CN) is a key structural motif in the target compound. Its introduction can be achieved through various synthetic routes.

Reagents and Reaction Conditions for Cyanomethylation

The primary strategy for synthesizing the N-(cyanomethyl)benzamide intermediate is the acylation of aminoacetonitrile, as previously described. nih.gov An alternative, though less direct, route would be the N-alkylation of benzamide with a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile, typically in the presence of a base to deprotonate the amide nitrogen.

More broadly, cyanomethylation can be achieved through various modern synthetic methods, including radical-based and transition-metal-catalyzed reactions.

Radical Cyanomethylation: The cyanomethyl radical (•CH₂CN) can be generated from acetonitrile (B52724) through hydrogen abstraction by other radical species. acs.org This radical can then add to alkenes in anti-Markovnikov fashion to provide functionalized nitriles. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts can be used for the α-arylation of nitriles, coupling aryl bromides directly with nitrile anions. organic-chemistry.org Another two-step protocol involves a palladium-mediated cross-coupling of a metalated aromatic with an isoxazole (B147169) derivative, which then releases the cyanomethylene group under thermal conditions. nih.gov

Table 3: Reagents for Cyanomethyl Group Introduction

| Reagent/Method | Substrate Type | Conditions | Description |

|---|---|---|---|

| Aminoacetonitrile / Benzoyl Chloride | Amine / Acyl Halide | Base (e.g., Et₃N), CH₂Cl₂ | N-acylation to directly form N-(cyanomethyl)benzamide. nih.gov |

| Haloacetonitrile (e.g., BrCH₂CN) | Amide (e.g., Benzamide) | Base (e.g., NaH, K₂CO₃) | N-alkylation of a pre-formed amide. |

| Acetonitrile / Radical Initiator | Alkenes | Peroxides, light | Radical addition of a cyanomethyl group across a double bond. acs.org |

Stereochemical Considerations in Cyanomethyl Group Introduction

The target molecule, this compound, possesses a chiral center at the carbon atom bonded to the nitrogen, the cyano group, and the benzylthio group. The introduction of the cyanomethyl functionality itself, for instance in the formation of N-(cyanomethyl)benzamide, does not create a stereocenter as the methylene carbon is prochiral.

The stereocenter is established during the subsequent α-functionalization step—the introduction of the benzylthio group onto the N-(cyanomethyl)benzamide intermediate. The stereochemical outcome of this step would depend entirely on the reagents and conditions used.

Non-Stereoselective Synthesis: A standard approach, such as α-halogenation followed by nucleophilic substitution with benzyl mercaptide, would likely result in a racemic mixture of the final product.

Stereoselective Synthesis: Achieving stereocontrol would require a more sophisticated strategy. This could involve the use of a chiral auxiliary on the benzamide nitrogen, the application of a chiral phase-transfer catalyst during alkylation, or the use of an organocatalytic or transition-metal-catalyzed enantioselective α-functionalization method. While specific methods for the stereoselective synthesis of this compound are not detailed in the literature, principles from analogous transformations, such as the stereocontrolled addition of substituents to morphan scaffolds, suggest that the orientation of functional groups is critical in determining the stereochemical outcome. nih.gov

Incorporation of the Benzylthio Moiety

Thiol-Mediated Reactions

One of the most direct methods for forming a carbon-sulfur bond is the conjugate addition of a thiol to an α,β-unsaturated system, a reaction known as the thio-Michael addition. This approach would involve benzylthiol acting as a nucleophile, adding to an activated alkene precursor such as N-(cyanoethenyl)benzamide.

The general mechanism involves the activation of the thiol by a base to form a more nucleophilic thiolate, which then attacks the β-carbon of the unsaturated system. The resulting enolate is then protonated to yield the final product. A variety of bases can be employed, ranging from organic amines to inorganic carbonates. The reaction is often carried out in polar solvents to facilitate the dissolution of the reactants and intermediates. semanticscholar.org

Key features of this method include:

Mild Reaction Conditions : Often proceeds at room temperature without the need for harsh reagents. semanticscholar.org

High Atom Economy : It is an addition reaction where all atoms of the reactants are incorporated into the product.

Catalysis : The reaction can be catalyzed by bases, acids, or even specific ionic liquids to improve reaction rates and yields. rsc.org

While this method is synthetically elegant, its applicability depends on the availability and stability of the N-(cyanoethenyl)benzamide precursor.

Alkylation of Thiolates

A more classical and highly versatile approach is the nucleophilic substitution (SN2) reaction between a benzylthiolate salt and a suitable electrophile. This strategy would likely proceed in two stages: first, the synthesis of a precursor containing a leaving group, followed by its displacement with the benzylthiolate.

A plausible route begins with the readily accessible N-(cyanomethyl)benzamide. nih.govresearchgate.net This intermediate can be synthesized by reacting aminoacetonitrile hydrogen sulphate with benzoyl chloride in the presence of a base like triethylamine. nih.govresearchgate.net

The subsequent steps would be:

Halogenation : The α-carbon of N-(cyanomethyl)benzamide is activated by the adjacent cyano and amide groups, making it susceptible to halogenation. Reagents such as N-bromosuccinimide (NBS) could be used to introduce a bromine atom, yielding N-(bromo(cyano)methyl)benzamide.

Nucleophilic Substitution : The resulting α-halo amide is a potent electrophile. Treatment with a benzylthiolate salt, typically prepared in situ by reacting benzylthiol with a base like sodium hydride or sodium ethoxide, would lead to the displacement of the halide and the formation of the desired this compound.

This SN2 approach is one of the most widely used methods for thioether synthesis due to its reliability and broad substrate scope. acsgcipr.org

Cascade and Multicomponent Reactions Towards this compound

Modern synthetic chemistry increasingly favors cascade and multicomponent reactions (MCRs) for their efficiency, as they allow for the construction of complex molecules in a single step from simple precursors. nih.govresearchgate.net A hypothetical MCR for the synthesis of this compound could involve the combination of benzoyl chloride, an amine, a cyanide source, and benzylthiol.

For instance, a four-component reaction between an amino alcohol, an aldehyde, an isocyanide, and a thiol has been shown to rapidly generate molecules containing amine, amide, and thioether functionalities. nih.gov Adapting this principle, one could envision a reaction where a benzoyl-containing component, a formaldehyde (B43269) equivalent, a cyanide source, and benzylthiol converge to form the target molecule. Such a reaction would proceed through a series of interconnected steps, potentially involving the in situ formation of an N-acyl iminium ion intermediate, which is then trapped by the cyanide and benzylthiol nucleophiles.

The primary advantages of an MCR approach include:

Operational Simplicity : Reduces the number of synthetic steps and purification procedures.

Increased Efficiency : Saves time, reagents, and solvents.

Molecular Diversity : Allows for the rapid generation of a library of related compounds by varying the starting materials.

While a specific MCR for this compound has not been reported, the principles of MCRs for synthesizing α-branched amides and other complex structures suggest its feasibility. nih.govacs.org

Optimization of Reaction Parameters and Yield Enhancement

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For the proposed syntheses of this compound, several factors can be fine-tuned to maximize the yield and purity of the product.

In the case of the alkylation of benzylthiolate , key parameters to optimize include:

Base : The choice of base for generating the thiolate is crucial. Strong bases like sodium hydride ensure complete deprotonation, while weaker bases like potassium carbonate may be sufficient and easier to handle.

Solvent : Polar aprotic solvents such as DMF or DMSO are typically used to dissolve the thiolate salt and promote the SN2 reaction.

Temperature : The reaction temperature can be adjusted to control the reaction rate and minimize side reactions.

For the thio-Michael addition route, optimization would focus on:

Catalyst : While the reaction can proceed without a catalyst, various bases (e.g., triethylamine, DBU) or Lewis acids can accelerate the addition.

Solvent : The choice of solvent can influence the reaction rate and selectivity. Protic solvents can protonate the intermediate enolate, while aprotic solvents may require a separate workup step.

Stoichiometry : Using a slight excess of the thiol can help drive the reaction to completion. semanticscholar.org

The following interactive table illustrates how reaction parameters could be varied for the thio-Michael addition based on general findings in the literature.

| Parameter | Variation | Expected Outcome on Yield | Rationale |

| Catalyst | None | Moderate | Uncatalyzed reaction may be slow. |

| Triethylamine (Base) | Good | Base facilitates the formation of the more nucleophilic thiolate. | |

| [pmim]Br (Ionic Liquid) | Excellent | Ionic liquids can act as both solvent and catalyst, enhancing reaction rates. semanticscholar.org | |

| Solvent | Acetonitrile | Good | Common solvent for Michael additions. researchgate.net |

| Water | Good to Excellent | Green solvent, can be effective especially with a suitable catalyst. rsc.org | |

| Solvent-free | Excellent | Environmentally friendly, can lead to higher concentrations and faster reactions. semanticscholar.org | |

| Temperature | Room Temperature | Good | Sufficient for many Michael additions, minimizes side reactions. |

| 50-80 °C | Good to Excellent | Increased temperature can accelerate the reaction, especially for less reactive substrates. semanticscholar.org |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry is essential for developing sustainable synthetic methodologies. The synthesis of this compound can be made more environmentally benign by considering several aspects.

Solvent Choice : Traditional volatile organic solvents (VOCs) like dichloromethane (B109758) or DMF should be replaced with greener alternatives where possible. Water, ethanol, or even solvent-free conditions are excellent choices, particularly for the thio-Michael addition reaction. semanticscholar.orgacsgcipr.org

Catalysis over Stoichiometric Reagents : Employing catalytic amounts of a base or other promoters is preferable to using stoichiometric reagents, as it reduces waste. Recyclable catalysts would further enhance the greenness of the process.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Multicomponent and addition reactions are inherently more atom-economical than substitution reactions that generate byproducts.

Use of Safer Reagents : Where possible, less hazardous reagents should be used. For example, if a thiol-free method for thioether synthesis could be adapted, it would avoid the use of malodorous and volatile thiols. researchgate.netnih.gov Recent advances in using reagents like tetramethylthiourea (B1220291) as a sulfur source under photochemical conditions represent a step in this direction. nih.gov

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Transformation Pathways of N Benzylthio Cyanomethyl Benzamide

Reactivity at the Amide Nitrogen Center

The amide functional group in N-((Benzylthio)cyanomethyl)benzamide is a cornerstone of its structure. Generally, the lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, which significantly reduces its basicity and nucleophilicity compared to amines. nih.gov Consequently, reactions directly involving the amide nitrogen as a nucleophile are less common and often require specific activation.

One potential transformation is the hydrolysis of the amide bond. Under strong acidic or basic conditions with heating, the amide can be cleaved to yield benzoic acid and 2-amino-2-(benzylthio)acetonitrile. youtube.com However, these conditions are harsh and may affect other functional groups in the molecule. researchgate.net For instance, the nitrile group could also undergo hydrolysis.

Another significant reaction is the conversion of the amide to a thioamide. This transformation is typically achieved by treatment with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). nih.govorganic-chemistry.org This reaction replaces the carbonyl oxygen with a sulfur atom, yielding N-((benzylthio)cyanomethyl)benzothioamide.

| Transformation | Reagents | Product | Reference |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Benzoic acid + 2-amino-2-(benzylthio)acetonitrile | youtube.com |

| Thionation | Lawesson's reagent or P₄S₁₀ | N-((benzylthio)cyanomethyl)benzothioamide | nih.govorganic-chemistry.org |

This table presents potential reactions based on the general reactivity of N-substituted benzamides.

Transformations Involving the Cyanomethyl Group

The cyanomethyl group, consisting of a nitrile (cyano) group and an adjacent methylene (B1212753) (CH₂) group, is a site of significant reactivity.

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic addition reactions. acs.org For instance, the nitrile can be hydrolyzed under acidic or basic conditions to first form an amide and subsequently a carboxylic acid. This would result in the formation of a malonamic acid derivative.

The nitrile group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding N-(2-amino-1-(benzylthio)ethyl)benzamide. youtube.com

The methylene group is positioned between two electron-withdrawing groups: the nitrile and the N-benzoylamino group. This placement makes the methylene protons acidic and susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.

Alkylation of this active methylene position can be achieved by treating the compound with a base, such as sodium hydride or lithium diisopropylamide (LDA), followed by the addition of an alkyl halide. This would introduce an alkyl substituent at the carbon atom between the sulfur and the nitrile group.

Reactivity of the Benzylthio Moiety

The benzylthio group, a thioether, offers several avenues for chemical transformation, primarily at the sulfur atom.

The sulfur atom in the thioether linkage is susceptible to oxidation. Treatment with a mild oxidizing agent, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, is expected to selectively oxidize the thioether to a sulfoxide (B87167), yielding N-((benzylsulfinyl)cyanomethyl)benzamide. derpharmachemica.comorganic-chemistry.org The use of a stronger oxidizing agent, or an excess of the mild oxidant, can further oxidize the sulfoxide to a sulfone, N-((benzylsulfonyl)cyanomethyl)benzamide. derpharmachemica.commdpi.com

| Oxidation State | Reagent | Product | Reference |

| Sulfoxide | 1 equiv. m-CPBA | N-((benzylsulfinyl)cyanomethyl)benzamide | derpharmachemica.comorganic-chemistry.org |

| Sulfone | ≥2 equiv. m-CPBA or stronger oxidant | N-((benzylsulfonyl)cyanomethyl)benzamide | derpharmachemica.commdpi.com |

This table illustrates the expected outcomes of oxidizing the thioether moiety based on general literature.

The carbon-sulfur bonds in the benzylthio group can be cleaved under various conditions. Reductive cleavage, often employing dissolving metal reduction (e.g., sodium in liquid ammonia) or catalytic hydrogenation, can remove the benzyl (B1604629) group, potentially yielding a thiol. Desulfurization can also be achieved using reagents like Raney nickel.

Electrophilic reagents can also promote cleavage of the C-S bond. For example, treatment with certain Lewis acids or halogens can lead to the departure of the benzyl group as a benzyl cation or benzyl halide, respectively, and activation of the sulfur-containing fragment for further reactions.

Aromatic Ring Functionalizations (Electrophilic Aromatic Substitution)

This compound possesses two aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS): the benzoyl ring of the benzamide (B126) group and the phenyl ring of the benzylthio group. The outcome of such reactions is governed by the directing and activating or deactivating effects of the substituents on each ring.

The benzamide group is a well-established deactivating group and a meta-director for electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the carbonyl group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the benzamide ring would be expected to yield the corresponding meta-substituted products, albeit under potentially harsh reaction conditions due to the deactivation of the ring.

The directing effect of the -(CH(CN)S-benzyl) substituent on the benzamide nitrogen is more complex. While amides can be ortho,para-directing due to the lone pair on the nitrogen, the presence of the electron-wthdrawing cyano group and the bulky benzylthio group could influence this. However, the primary directing group on this ring is the carbonyl of the benzamide.

| Reaction | Reagents | Predicted Major Product on Benzamide Ring | Predicted Major Product on Benzyl Ring |

| Nitration | HNO₃, H₂SO₄ | N-((Benzylthio)cyanomethyl)-3-nitrobenzamide | N-(((4-Nitrophenyl)methyl)thio)cyanomethyl)benzamide and N-(((2-Nitrophenyl)methyl)thio)cyanomethyl)benzamide |

| Bromination | Br₂, FeBr₃ | 3-Bromo-N-((benzylthio)cyanomethyl)benzamide | N-(((4-Bromophenyl)methyl)thio)cyanomethyl)benzamide and N-(((2-Bromophenyl)methyl)thio)cyanomethyl)benzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-((Benzylthio)cyanomethyl)-3-acylbenzamide | N-(((4-Acylphenyl)methyl)thio)cyanomethyl)benzamide and N-(((2-Acylphenyl)methyl)thio)cyanomethyl)benzamide |

Rearrangement Reactions and Tautomerism Studies

The structural features of this compound suggest the possibility of rearrangement reactions, particularly involving the thioether linkage. While no specific studies on this compound have been reported, analogous rearrangements in similar structures provide a basis for prediction.

One potential rearrangement is a nih.govkiku.dk-sigmatropic rearrangement of a related ylide, which could be formed under basic conditions. Deprotonation of the carbon atom adjacent to the sulfur and the cyano group could lead to a stabilized carbanion. If this carbanion were to undergo further transformations to an ylide, a subsequent rearrangement could occur. However, the stability of the initial carbanion, influenced by both the sulfur and the nitrile, is a critical factor.

Another possibility, though less direct, could be a rearrangement analogous to the Newman–Kwart rearrangement. This reaction typically involves the thermal rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates. kiku.dk While the substrate is not an O-aryl thiocarbamate, the principle of intramolecular migration involving sulfur could be relevant under specific conditions, potentially leading to the migration of the benzyl group.

Tautomerism is another aspect of the chemical behavior of this compound. The presence of an amide proton and a nitrile group suggests the possibility of keto-enol and imine-enamine type tautomerism. The most likely tautomeric equilibrium would involve the amide proton and the carbonyl group, leading to the formation of a Z- and E-imidic acid tautomer.

Furthermore, the acidic proton on the carbon atom between the nitrile and the sulfur could potentially participate in tautomeric equilibria, leading to a ketenimine form. The relative stability of these tautomers would depend on factors such as solvent polarity and temperature. Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would be instrumental in investigating the presence and equilibrium of any tautomeric forms in solution. Computational studies could also provide insights into the relative energies of the different tautomers.

Due to the lack of specific experimental data, the exploration of rearrangement and tautomerism in this compound remains a theoretical exercise. Further research, including experimental and computational studies, is necessary to fully elucidate these aspects of its chemical reactivity.

Advanced Structural Elucidation and Spectroscopic Characterization of N Benzylthio Cyanomethyl Benzamide

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Spectroscopic Interpretation of Molecular Vibrations

Without access to the foundational spectroscopic data, any attempt to describe the structural elucidation of N-((Benzylthio)cyanomethyl)benzamide would be speculative and would not meet the standards of scientific accuracy. Further research and publication of the experimental characterization of this compound are required before such an analysis can be completed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Detailed experimental mass spectrometric data for this compound is not available in the reviewed scientific literature. Therefore, a specific discussion on its molecular weight confirmation and fragmentation analysis cannot be presented.

High-Resolution Mass Spectrometry (HRMS)

No published HRMS data for this compound was found. This technique would be essential for determining the compound's exact molecular weight by providing a highly accurate mass measurement, which in turn confirms its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

There is no available MS/MS data for this compound. Such data would be critical for confirming the compound's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This analysis helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases revealed no published single-crystal X-ray diffraction studies for this compound. Consequently, a definitive analysis of its solid-state structure, including molecular geometry, conformation, and intermolecular interactions, is not possible at this time.

Molecular Geometry and Conformation Analysis

Without X-ray crystallography data, a precise and experimentally verified description of the bond lengths, bond angles, and torsional angles that define the three-dimensional shape and conformation of this compound in the solid state cannot be provided.

Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular forces, such as hydrogen bonding or van der Waals interactions, that govern how molecules of this compound arrange themselves in a crystal lattice is unavailable due to the lack of crystallographic studies.

Theoretical and Computational Studies of N Benzylthio Cyanomethyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic behavior and geometric parameters of N-((Benzylthio)cyanomethyl)benzamide.

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For benzamide (B126) and its derivatives, DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry and to calculate various electronic properties. These calculations help in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule, which are crucial for predicting its chemical behavior.

In computational studies of related benzamide structures, geometry optimization using DFT has been shown to provide bond lengths and angles that are in good agreement with experimental data obtained from X-ray crystallography. This validates the use of the theoretical model for further analysis of the molecule's properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For benzamide, the HOMO and LUMO are typically π-orbitals associated with the aromatic ring and the amide group. The specific energies of these orbitals and their gap determine the molecule's electronic transition properties and its reactivity profile.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (LUMO-HOMO) | Energy gap between LUMO and HOMO | Relates to chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically shown in blue), which are electron-poor and susceptible to nucleophilic attack.

In benzamide derivatives, the negative electrostatic potential is generally localized around the electronegative oxygen and nitrogen atoms of the amide group, indicating these as likely sites for interaction with electrophiles. The hydrogen atoms of the amide group and the aromatic ring typically show positive potential.

Analysis of Intramolecular and Intermolecular Interactions

The solid-state structure and properties of a molecule are governed by a network of intramolecular and intermolecular interactions.

Hydrogen bonds are crucial directional interactions that play a significant role in determining the crystal structure of molecules containing hydrogen bond donors (like N-H groups) and acceptors (like C=O groups). In the crystal structure of a related compound, N-(Cyanomethyl)benzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains that run parallel to one of the crystallographic axes. nih.govresearchgate.net This type of hydrogen bonding network is a common feature in the crystal packing of amides.

| Hydrogen Bond | Description |

| N—H⋯O | An intermolecular hydrogen bond between the amide hydrogen (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. |

For organic molecules, common contacts include H···H, C···H, and O···H interactions. The percentage of the Hirshfeld surface corresponding to each type of contact reveals the nature and prevalence of the intermolecular forces. For instance, in many organic crystals, H···H contacts are the most abundant, reflecting the prevalence of van der Waals forces. Specific interactions, like hydrogen bonds, appear as distinct features on the fingerprint plot.

| Contact Type | Typical Contribution |

| H···H | Often the most significant contribution, representing van der Waals interactions. |

| C···H/H···C | Represents interactions between carbon and hydrogen atoms. |

| O···H/H···O | Indicates the presence of hydrogen bonds and other close contacts involving oxygen. |

| N···H/H···N | Highlights interactions involving nitrogen atoms, including hydrogen bonds. |

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. aip.org For this compound, methods based on Density Functional Theory (DFT) are widely employed to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. rsc.org These predictions are crucial for structural confirmation, understanding electronic properties, and interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of ¹H and ¹³C NMR spectra are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. scirp.org By optimizing the molecular geometry of this compound at a given level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set), the magnetic shielding tensors for each nucleus can be computed. rsc.org These values are then converted to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS).

The predicted chemical shifts help in the assignment of complex experimental spectra. For instance, the protons of the benzyl (B1604629) and benzamide aromatic rings are expected to appear in distinct regions, and their specific shifts are influenced by the electronic environment created by the thioether, cyano, and amide functionalities. Similarly, the chemical shifts of the methylene (B1212753) (-CH₂-) and methine (-CH-) protons can be precisely predicted. Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects, which can also be modeled computationally. scirp.org

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table contains hypothetical data for illustrative purposes.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzamide Aromatic CH | 7.4 - 7.8 | 127 - 132 |

| Benzyl Aromatic CH | 7.2 - 7.4 | 128 - 138 |

| Amide NH | ~6.5 | - |

| Methine CH-CN | ~5.5 | ~45 |

| Methylene CH₂-S | ~3.8 | ~36 |

| Benzamide Carbonyl C=O | - | ~167 |

Infrared (IR) Spectroscopy:

Computational IR spectroscopy involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. diva-portal.org This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging. cardiff.ac.uk

For this compound, key predicted vibrational frequencies would include the N-H stretch of the amide group, the C=O stretch of the benzamide, the C≡N stretch of the cyano group, and the aromatic C-H stretches. diva-portal.orgnih.gov Theoretical spectra can be generated by plotting these frequencies against their calculated intensities. Often, a scaling factor is applied to the computed frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

Illustrative Predicted IR Vibrational Frequencies for this compound

This interactive table contains hypothetical data for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Cyano C≡N | Stretch | ~2240 |

| Carbonyl C=O | Stretch | ~1670 |

UV-Vis Spectroscopy:

The prediction of UV-Vis absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). rsc.org

For this compound, TD-DFT calculations can predict the electronic transitions responsible for its UV-Vis absorption. researchgate.net These transitions would likely involve the π-systems of the two aromatic rings and the carbonyl group. The calculations can be performed for the molecule in the gas phase or in a solvent, using models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net The predicted spectrum helps in understanding the electronic structure and identifying the molecular orbitals involved in the absorption of light. researchgate.net

Illustrative Predicted UV-Vis Absorption Data for this compound

This interactive table contains hypothetical data for illustrative purposes.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~270 | 0.25 | HOMO → LUMO | π → π* |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed insights into reaction pathways, transition states, and the energetics of the process. researchgate.net For a molecule like this compound, computational studies can be employed to investigate its synthesis and potential reactions.

A plausible synthetic route for this compound involves the reaction of N-(cyanomethyl)benzamide with benzyl bromide in the presence of a base. Computational chemistry can be used to model this nucleophilic substitution reaction. The process would involve calculating the potential energy surface for the reaction, which maps the energy of the system as the reactants are converted into products. researchgate.net

The key steps in such a computational study would be:

Geometry Optimization: The three-dimensional structures of the reactants (N-(cyanomethyl)benzamide anion and benzyl bromide), the transition state, and the products (this compound and bromide ion) are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. researchgate.net

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

By computationally modeling this proposed mechanism, researchers can gain a deeper understanding of the reaction's feasibility, the structure of the key transition state, and the factors influencing the reaction rate. For instance, the calculations could reveal the role of the solvent in stabilizing the charged intermediates and transition state. This detailed mechanistic information is valuable for optimizing reaction conditions and designing new synthetic routes. scispace.com

Advanced Chemical Applications of N Benzylthio Cyanomethyl Benzamide in Materials Science and Organic Synthesis

N-((Benzylthio)cyanomethyl)benzamide as a Versatile Synthetic Building Block

This compound and its structural analogs serve as valuable and versatile building blocks in the field of organic synthesis. Their unique molecular architecture, featuring a benzamide (B126) group, a cyano group, and a benzylthio moiety, provides multiple reactive sites for the construction of more complex molecular frameworks. This versatility is particularly evident in their role as precursors for a variety of heterocyclic compounds.

Precursor in the Synthesis of Complex Heterocyclic Systems

The utility of this compound analogs as precursors for complex heterocyclic systems has been demonstrated in the synthesis of various biologically relevant scaffolds. Specifically, compounds structurally similar to this compound, such as N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide, have been utilized as key intermediates in the synthesis of 5-aminopyrazoles and their fused heterocyclic derivatives. nih.gov

The general synthetic pathway commences with the reaction of malononitrile (B47326) and benzoyl isothiocyanate in the presence of a base, followed by alkylation with an appropriate alkyl or benzyl (B1604629) halide. This produces the N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide intermediate. nih.gov This intermediate can then undergo cyclization reactions to form a variety of heterocyclic systems.

For instance, treatment of the N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide intermediate with hydrazine (B178648) hydrate (B1144303) leads to the formation of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide. nih.gov This pyrazole (B372694) derivative can be further elaborated into more complex fused heterocyclic systems. Reaction with acetylacetone (B45752) or ethyl acetoacetate (B1235776) yields pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Furthermore, diazotization of the 5-aminopyrazole followed by coupling with active methylene (B1212753) compounds like malononitrile or ethyl cyanoacetate (B8463686) affords N-(pyrazolo[5,1-c] nih.govresearchgate.nettriazin-7-yl)benzamides. nih.gov

The following table summarizes the heterocyclic systems synthesized from N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide precursors:

| Precursor | Reagent(s) | Resulting Heterocyclic System | Reference |

| N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide | Hydrazine hydrate | N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | nih.gov |

| N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | Acetylacetone or Ethyl acetoacetate | N-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide | nih.gov |

| N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | Sodium nitrite, HCl, then Malononitrile or Ethyl cyanoacetate | N-(pyrazolo[5,1-c] nih.govresearchgate.nettriazin-7-yl)benzamides | nih.gov |

These transformations highlight the role of the this compound scaffold as a valuable synthon for accessing a diverse range of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Application in Functional Material Precursor Synthesis (if applicable, non-biological)

Based on a comprehensive review of the available scientific literature, there is currently no specific information available detailing the application of this compound as a precursor in the synthesis of non-biological functional materials. Research in this area appears to be focused on the synthesis of discrete molecular entities for applications in fields such as medicinal chemistry, rather than for the development of polymers or other functional materials.

Role in Catalysis (if applicable, e.g., as a ligand component)

A thorough search of the scientific literature does not reveal any documented instances of this compound being utilized as a ligand component in catalysis. While benzamide and thioether moieties are present in some catalytic ligands, the specific combination of functional groups in this compound has not been reported in the context of catalytic applications. Therefore, its role in this field is not established.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to N-((Benzylthio)cyanomethyl)benzamide

While the synthesis of related compounds like N-(cyanomethyl)benzamide has been reported, the efficient and stereoselective synthesis of this compound remains an area ripe for exploration. nih.gov Future research could focus on developing more efficient and sustainable synthetic routes.

One promising approach involves the modification of existing methods for N-substituted benzamide (B126) synthesis. For instance, the oxidative amidation of benzyl (B1604629) cyanides has been demonstrated as a viable route to benzamides. researchgate.net Adapting this methodology could provide a direct pathway to the target molecule. Additionally, leveraging multicomponent reactions, which allow for the construction of complex molecules in a single step, could offer an atom-economical and efficient alternative to traditional multi-step syntheses.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Pathways for this compound

| Synthetic Approach | Potential Starting Materials | Key Reaction Type | Anticipated Advantages | Potential Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | N-(Chloro(cyano)methyl)benzamide, Benzylthiol | SN2 Reaction | Straightforward, well-understood mechanism | Availability of starting materials, potential side reactions |

| Multicomponent Reaction | Benzaldehyde, Cyanide source, Benzylthiol, Amine source | One-pot condensation | High atom economy, reduced waste, operational simplicity | Optimization of reaction conditions, potential for multiple products |

Investigation of Unexplored Reactivity Patterns

The combination of a thioether, a nitrile, and an amide group in this compound suggests a diverse range of chemical reactivity that is yet to be explored. The sulfur atom of the benzylthio group could act as a nucleophile or be oxidized to the corresponding sulfoxide (B87167) and sulfone, each with distinct chemical properties and potential applications.

The cyanomethyl group, an α-cyano amine derivative, presents opportunities for various transformations. For example, the reactivity of related α,β-unsaturated carbonyls with thiols has been studied, suggesting that the cyano group could influence the reactivity of the adjacent methylene (B1212753) group. nih.gov Future studies could investigate the susceptibility of the α-proton to deprotonation and subsequent reactions with electrophiles.

Furthermore, the amide functionality can undergo hydrolysis under acidic or basic conditions, and the N-C bond could be susceptible to cleavage under specific reductive or oxidative conditions. A systematic study of the compound's reactivity towards a range of reagents would provide a comprehensive understanding of its chemical behavior.

Development of Catalytic Applications Utilizing the Compound's Unique Structure

The presence of a thioether moiety in this compound opens up possibilities for its use as a ligand in transition-metal catalysis. Thioether-containing ligands have been successfully employed in a variety of catalytic transformations. researchgate.netsciprofiles.com The sulfur atom can coordinate to a metal center, and the benzamide and cyano groups could modulate the electronic and steric properties of the resulting metal complex.

Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation. The modular nature of the benzamide group would allow for the synthesis of a library of ligands with varying substituents on the phenyl ring, enabling the fine-tuning of the catalyst's performance for specific applications. For instance, ruthenium(II) complexes with thioether-functionalized N-heterocyclic carbene ligands have shown promise in amidation reactions. researchgate.net

Advanced Computational Studies on Molecular Dynamics and Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, advanced computational studies could provide valuable insights into its conformational preferences, electronic structure, and potential interactions with biological targets or other molecules.

Molecular dynamics (MD) simulations could be employed to study the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. tandfonline.comresearchgate.net Density Functional Theory (DFT) calculations could be used to investigate the molecule's electronic properties, such as its frontier molecular orbitals and electrostatic potential, which are crucial for understanding its reactivity. tandfonline.com

Furthermore, molecular docking studies could be performed to predict the binding affinity and mode of interaction of this compound with various enzymes or receptors, guiding the design of new therapeutic agents. mdpi.comnih.gov Such computational approaches have been successfully applied to other benzamide derivatives to explore their potential as inhibitors for enzymes like CYP1B1. vensel.org

Integration with Emerging Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic methodologies such as flow chemistry and photoredox catalysis offer significant advantages in terms of efficiency, safety, and sustainability. acs.orgnih.gov The integration of these techniques into the synthesis and functionalization of this compound represents a promising area for future research.

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, could enable the safe and scalable synthesis of the target compound, particularly if hazardous reagents or intermediates are involved. nih.govillinois.edu This approach has been successfully used for the multi-step synthesis of complex pharmaceutical ingredients. acs.org

Photoredox catalysis, which utilizes visible light to initiate chemical reactions, could open up new avenues for the functionalization of this compound under mild conditions. acs.orgresearchgate.net For example, photoredox-mediated reactions could be explored for the formation of the C-S bond or for the late-stage functionalization of the aromatic rings. nih.gov The development of Ni/photoredox-catalyzed arylation of thiols presents a relevant precedent for such investigations. rsc.org

A summary of how these emerging technologies could be applied is presented in Table 2.

Table 2: Application of Emerging Synthetic Methodologies

| Methodology | Potential Application | Expected Benefits |

|---|---|---|

| Flow Chemistry | Synthesis of this compound | Improved safety, scalability, and reproducibility; potential for multi-step telescoped synthesis. nih.govillinois.edu |

| Photoredox Catalysis | C-S bond formation, C-H functionalization of aromatic rings | Mild reaction conditions, high functional group tolerance, access to novel reactivity. nih.govacs.orgrsc.org |

Q & A

Q. What synthetic methodologies are effective for preparing N-((Benzylthio)cyanomethyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including thiophene functionalization and benzamide coupling. Key steps include:

- Thiophene core modification : Introduction of the cyanomethyl and benzylthio groups via nucleophilic substitution or thiol-ene reactions under inert atmospheres.

- Amide bond formation : Coupling reactions using reagents like EDCl/HOBt or DCC in solvents such as DMF or DMSO, with triethylamine as a base to neutralize HCl byproducts .

- Optimization : Temperature control (0–60°C), solvent polarity adjustments, and catalyst screening (e.g., Pd/C for hydrogenation steps) improve yield and purity. Analytical techniques (NMR, LC-MS) validate intermediate structures .

Q. Which structural characterization techniques are critical for confirming the molecular integrity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

- Spectroscopy : H/C NMR confirms proton and carbon environments, while IR identifies functional groups (e.g., C≡N stretch at ~2200 cm). High-resolution mass spectrometry (HRMS) verifies molecular weight .

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Programs like ORTEP-3 or WinGX aid in 3D visualization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

SAR studies integrate computational and experimental approaches:

- Computational docking : Molecular docking (AutoDock, Schrödinger Suite) predicts interactions with targets (e.g., kinases, HDACs). Focus on substituent effects at the benzylthio or cyanomethyl positions .

- Analogue synthesis : Systematic modification of substituents (e.g., replacing benzylthio with alkylthio or arylthio groups) followed by in vitro bioassays (e.g., cytotoxicity, enzyme inhibition) .

- Data correlation : QSAR models (e.g., CoMFA, MLR) link structural descriptors (logP, polar surface area) to activity metrics .

Q. What computational strategies predict the electronic and thermodynamic properties of this compound?

Density functional theory (DFT) calculations provide insights into:

- Electronic properties : HOMO-LUMO gaps (reactivity), electrostatic potential maps (nucleophilic/electrophilic sites) using Gaussian09 or ORCA. Basis sets like B3LYP/6-311+G(d,p) balance accuracy and computational cost .

- Thermodynamic stability : Gibbs free energy () and enthalpy () calculations via frequency analysis. Software like THERMO.PY processes Gaussian output files to compute ideal-gas thermodynamic functions .

Q. How can researchers resolve contradictions between in vitro and cellular assay data for this compound’s bioactivity?

Discrepancies often arise from assay conditions or off-target effects. Mitigation strategies include:

- Assay standardization : Replicate experiments across multiple cell lines (e.g., MDA-MB-231, PC3) with controlled variables (e.g., serum concentration, incubation time) .

- Mechanistic studies : Chromatin immunoprecipitation (ChIP) or surface plasmon resonance (SPR) validate target engagement (e.g., HDAC inhibition vs. kinase modulation) .

- Metabolic profiling : LC-MS/MS identifies metabolites that may alter activity in cellular environments .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

Table 2: Computational Parameters for DFT Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.